Methyl caffeate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmaceutical Field

Application: Methyl caffeate has been found to have an antidiabetic effect in streptozotocin-induced diabetic rats.

Method of Application: The compound is administered to rats in a controlled environment, and their blood glucose levels are monitored over time.

Food Industry

Application: Methyl caffeate is found in the fruit of Solanum torvum, which could be used as a natural food additive.

Method of Application: The compound can be extracted from the fruit and added to food products to enhance their nutritional value.

Results: The addition of methyl caffeate could potentially improve the health benefits of food products.

Chemical Synthesis

Application: Methyl caffeate can be used in the enzymatic caffeoylation of methyl β - D -glucopyranoside.

Method of Application: This involves using vinyl and 2,2,2-trifluoroethyl caffeates as caffeoyl donors and a lipase from Thermomyces lanuginosus.

Results: The results of this process can be used in various chemical synthesis applications.

Antioxidant Research

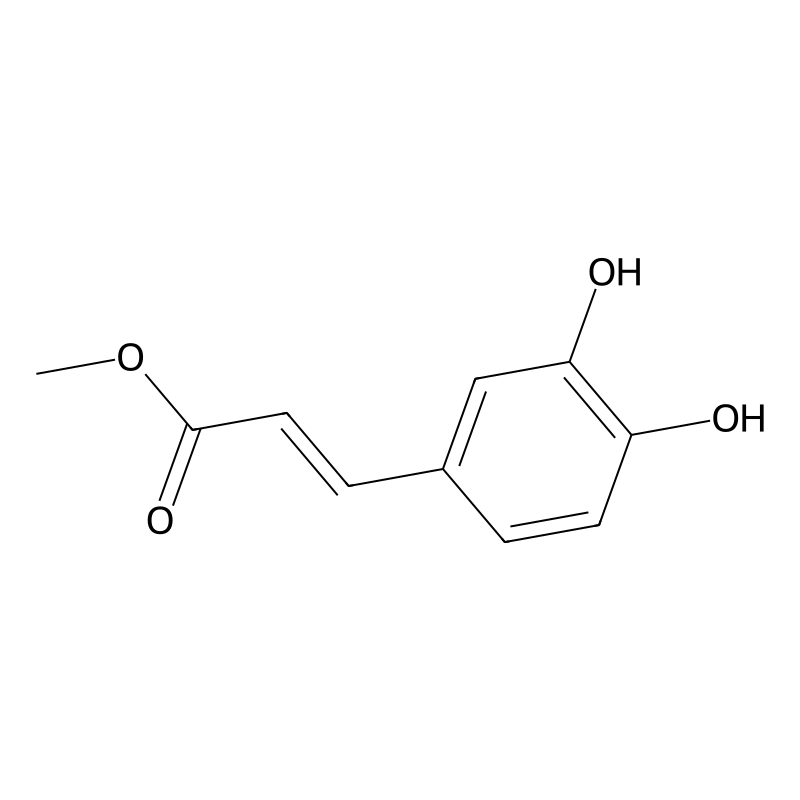

Methyl caffeate is an ester derived from caffeic acid, a naturally occurring phenolic compound. It appears as a powder and has garnered attention for its diverse biological activities, including antioxidant and anti-inflammatory properties. Methyl caffeate can be found in various plants, notably in the fruit of Solanum torvum . Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.19 g/mol .

Research suggests methyl caffeate might exert its health benefits through various mechanisms, including:

- α-glucosidase inhibition: Methyl caffeate may inhibit the enzyme α-glucosidase, which breaks down carbohydrates in the gut. This could help regulate blood sugar levels [].

- Antioxidant activity: The phenolic ring structure might contribute to its antioxidant properties, potentially protecting cells from damage caused by free radicals [].

- Anti-inflammatory effects: Methyl caffeate might modulate inflammatory pathways, potentially reducing inflammation-related diseases [].

Several methods have been developed for the synthesis of methyl caffeate:

- Catalytic Esterification: This involves the reaction of caffeic acid with methanol in the presence of an acid catalyst to form methyl caffeate .

- One-Pot Reaction: This method combines multiple steps into a single reaction vessel, improving efficiency and yield .

- Lipase-Catalyzed Synthesis: Enzymatic methods using lipases have been explored, particularly under conditions such as ultrasound irradiation or ionic liquids to enhance reaction rates and selectivity .

Methyl caffeate has several applications across various fields:

- Pharmaceuticals: Due to its antidiabetic and neuroprotective effects, it is being investigated for therapeutic uses in diabetes management and neurodegenerative diseases.

- Food Industry: Its antioxidant properties make it a potential additive for preserving food quality and extending shelf life.

- Cosmetics: Methyl caffeate's anti-inflammatory characteristics may be beneficial in skincare formulations aimed at reducing oxidative stress on the skin.

Research on methyl caffeate's interactions indicates that it may enhance the efficacy of other compounds while mitigating oxidative damage. For instance, studies have shown that it can work synergistically with antioxidants like N-acetyl-cysteine to provide neuroprotection under stress conditions . Furthermore, its interaction with lipid membranes suggests potential applications in drug delivery systems.

Methyl caffeate shares structural similarities with other phenolic compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Caffeic Acid | Yes | Precursor to methyl caffeate; more hydrophilic |

| Caffeic Acid Phenethyl Ester | Yes | Exhibits stronger anti-inflammatory properties |

| Ferulic Acid | Yes | Known for higher antioxidant activity |

| Chlorogenic Acid | Yes | More prevalent in coffee; different bioactivity profile |

Methyl caffeate is unique due to its specific α-glucosidase inhibition and neuroprotective effects, distinguishing it from other similar compounds that may not exhibit these specific activities.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant